molecular formula C23H12Cl4N2O3 B15079370 N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline

Cat. No.: B15079370
M. Wt: 506.2 g/mol
InChI Key: ORXWYSZNVKDEQI-UHFFFAOYSA-N
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Description

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with nitro and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline typically involves the condensation of 4,5-bis(2,4-dichlorophenyl)-3-nitro-2-furaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)hydrazine
  • N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)amine

Uniqueness

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H12Cl4N2O3

Molecular Weight

506.2 g/mol

IUPAC Name

1-[4,5-bis(2,4-dichlorophenyl)-3-nitrofuran-2-yl]-N-phenylmethanimine

InChI

InChI=1S/C23H12Cl4N2O3/c24-13-6-8-16(18(26)10-13)21-22(29(30)31)20(12-28-15-4-2-1-3-5-15)32-23(21)17-9-7-14(25)11-19(17)27/h1-12H

InChI Key

ORXWYSZNVKDEQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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